molecular formula C21H22ClN3O5S3 B2904116 (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941941-88-4

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

カタログ番号: B2904116
CAS番号: 941941-88-4
分子量: 528.05
InChIキー: NTQPSCGKCOCCBS-XTQSDGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN3O5S3 and its molecular weight is 528.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in a variety of cellular responses, depending on the specific cell type and the specific cyclic nucleotide involved.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation , which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD).

Pharmacokinetics

It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its efficacy while minimizing systemic side effects.

Result of Action

The result of the compound’s action is a combination of bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions like COPD, where airway inflammation and constriction can lead to difficulty breathing.

生物活性

The compound (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzo[d]thiazole core : This involves cyclization reactions that create the thiazole ring.
  • Sulfonylation : The introduction of the sulfonyl group from 5-chlorothiophen-2-yl enhances the compound's reactivity and biological profile.
  • Piperidine modification : The piperidine ring is modified to introduce carbonyl and imino functionalities, crucial for biological interaction.
  • Final esterification : The compound is concluded with the ethyl acetate moiety, which may influence its pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial activity against a range of pathogens, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus species.

For instance, compounds with similar sulfonamide structures have shown minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Properties

In vitro studies have indicated that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies suggest strong binding interactions with these enzymes, potentially leading to reduced inflammation .

Anticancer Potential

Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines. For example, derivatives have shown cytotoxic effects against various leukemia cell lines, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A series of synthesized compounds were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated significant activity with some derivatives achieving MIC values lower than standard antibiotics .
    CompoundMIC (µg/mL)Target Organism
    8a15E. coli
    8b10S. aureus
    8c20P. aeruginosa
  • Anti-inflammatory Activity :
    • In a carrageenan-induced edema model, compounds showed a dose-dependent reduction in inflammation, with significant effects observed at higher concentrations .
    Dose (mg/kg)Reduction (%)
    1033.3
    2034.7
    3040.58
  • Cytotoxicity Assays :
    • In vitro assays revealed that certain derivatives caused G0/G1 phase arrest in cancer cells while promoting apoptosis through mitochondrial pathways .
    Cell LineIC50 (µM)
    A5493.6
    HeLa5.0

特性

IUPAC Name

ethyl 2-[2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S3/c1-2-30-18(26)13-25-15-5-3-4-6-16(15)31-21(25)23-20(27)14-9-11-24(12-10-14)33(28,29)19-8-7-17(22)32-19/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPSCGKCOCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。